3-Bromo[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-Bromo[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . This compound is characterized by a triazole ring fused to a pyridine ring, with a bromine atom attached to the triazole ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Triazolopyridines, the family of compounds to which it belongs, are known to have a broad range of targets due to their biological activity . They have been found to act as inhibitors for various kinases , and have applications in treating a variety of conditions, including bacterial and fungal infections, anxiety disorders, and various types of cancer .
Mode of Action
Related triazolopyridine compounds have been found to inhibit the activity of certain kinases , which are enzymes that modify other proteins by chemically adding phosphate groups to them. This can result in changes to the function of the proteins, potentially leading to a variety of downstream effects .
Biochemical Pathways
Given the known kinase inhibitory activity of related triazolopyridine compounds , it can be inferred that the compound may affect pathways involving these kinases. The downstream effects of such inhibition would depend on the specific proteins and pathways involved.
Result of Action
Related triazolopyridine compounds have been found to exhibit significant inhibitory activity against certain cancer cell lines , suggesting potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
3-Bromo[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as HeLa and A549, this compound exhibits anti-proliferative activity by disrupting the normal cell cycle and inducing apoptosis . Additionally, it affects the expression of genes involved in cell survival and metabolism, thereby altering the metabolic state of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the key interactions is with kinases, where it acts as an inhibitor, thereby blocking the phosphorylation of target proteins and disrupting downstream signaling pathways . This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to maintain its stability under controlled conditions, with minimal degradation . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibitory effects on cell proliferation and viability, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects with minimal toxicity, while higher doses can lead to adverse effects such as toxicity and organ damage . Studies have identified threshold doses that maximize the therapeutic benefits while minimizing the risks, providing valuable insights for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells. For instance, this compound has been shown to affect the activity of enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and their derivatives . These alterations can have significant implications for cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. Studies have shown that this compound can accumulate in the cytoplasm and nucleus, where it interacts with target biomolecules to exert its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, its presence in the cytoplasm allows it to modulate cytoplasmic signaling pathways and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo[1,2,4]triazolo[4,3-a]pyridine can be synthesized through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale microwave-assisted reactions to ensure high efficiency and yield. The use of microwave irradiation helps in reducing reaction times and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: While some reactions are catalyst-free, others may require catalysts such as palladium or copper to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines, while condensation reactions with aldehydes can produce fused heterocyclic compounds.
Scientific Research Applications
3-Bromo[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.
1,2,4-Triazolo[4,3-c]pyridine: Another structural isomer with different biological activities.
Uniqueness
3-Bromo[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKHADJFZUWNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483056 | |
Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4922-68-3 | |
Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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